molecular formula C12H18ClN3O3 B13148055 Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate CAS No. 1314395-98-6

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate

Cat. No.: B13148055
CAS No.: 1314395-98-6
M. Wt: 287.74 g/mol
InChI Key: TZELPYPMEFLGLS-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is an organic compound with the molecular formula C12H17ClN3O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate typically involves the reaction of 2-chloropyrimidine with tert-butyl carbamate and 2-methoxyethylamine. The reaction is carried out under inert conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products are the substituted pyrimidine derivatives, where the chlorine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: The products vary depending on the specific reaction but may include hydroxylated or dehydrogenated derivatives.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine-based pathways.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

    Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of the target protein. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-chloropyrimidin-4-yl)carbamate: A similar compound lacking the 2-methoxyethyl group, used in similar applications.

    Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate: Contains an additional chlorine atom, which may alter its reactivity and applications.

    Tert-butyl (2-chloropyridin-4-yl)carbamate: A pyridine derivative with similar chemical properties but different biological activity.

Uniqueness

Tert-butyl (2-chloropyrimidin-4-yl)(2-methoxyethyl)carbamate is unique due to the presence of both the 2-chloropyrimidine and 2-methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it valuable in specific research and industrial applications. The methoxyethyl group can enhance solubility and bioavailability, while the chloropyrimidine moiety provides a site for further functionalization.

Properties

CAS No.

1314395-98-6

Molecular Formula

C12H18ClN3O3

Molecular Weight

287.74 g/mol

IUPAC Name

tert-butyl N-(2-chloropyrimidin-4-yl)-N-(2-methoxyethyl)carbamate

InChI

InChI=1S/C12H18ClN3O3/c1-12(2,3)19-11(17)16(7-8-18-4)9-5-6-14-10(13)15-9/h5-6H,7-8H2,1-4H3

InChI Key

TZELPYPMEFLGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC)C1=NC(=NC=C1)Cl

Origin of Product

United States

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